molecular formula C16H17N3O4S B13335367 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine

Cat. No.: B13335367
M. Wt: 347.4 g/mol
InChI Key: DWGVOGLUVBTXTI-UHFFFAOYSA-N
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Description

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine is a synthetic indole derivative characterized by a 2,3-dihydroindole core substituted with a 4-nitrobenzenesulfonyl group at the 1-position and an ethanamine moiety at the 3-position. The 4-nitrobenzenesulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability and influence receptor binding. The compound’s molecular formula is C₁₆H₁₅N₃O₄S (calculated molecular weight: 345.37 g/mol), with a planar aromatic indole system partially saturated at the 2,3-positions.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[1-(4-nitrophenyl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine

InChI

InChI=1S/C16H17N3O4S/c17-10-9-12-11-18(16-4-2-1-3-15(12)16)24(22,23)14-7-5-13(6-8-14)19(20)21/h1-8,12H,9-11,17H2

InChI Key

DWGVOGLUVBTXTI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The indole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrobenzenesulfonyl group.

    Attachment of the Ethanamine Chain: The final step involves the reaction of the sulfonylated indole with an ethanamine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Substitution: Formation of various substituted indole derivatives.

    Reduction: Formation of an amino derivative.

Scientific Research Applications

2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine C₁₆H₁₅N₃O₄S 345.37 4-Nitrobenzenesulfonyl, 2,3-dihydroindole Potential CNS modulation, antimicrobial
2-(4-Methyl-1H-indol-3-yl)ethan-1-amine C₁₁H₁₄N₂ 174.24 4-Methylindole Serotonin receptor ligand
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 5-Methoxyindole Psychedelic activity, 5-HT receptor agonist
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide C₂₅H₂₃N₃O₃S 445.54 3-Acetylphenyl, toluenesulfonamide Anticancer research
(E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate C₂₄H₂₂N₂O₂ 382.45 Schiff base, benzyloxy group Antioxidant activity

Key Observations:

Substituent Effects: The 4-nitrobenzenesulfonyl group in the target compound increases polarity and metabolic stability compared to simpler tryptamine derivatives (e.g., 2-(4-methylindol-3-yl)ethanamine) . This group may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or serotonin receptors . Schiff base analogs (e.g., compound II in ) exhibit non-planar configurations, reducing membrane permeability but improving antioxidant capacity due to phenolic groups .

Biological Activity :

  • Nitro-containing compounds (e.g., the target compound and NSC81213 in ) are associated with antimicrobial and antiparasitic activity, likely due to nitro group redox cycling and free radical generation .
  • Sulfonamide derivatives (e.g., and ) show diverse applications, including enzyme inhibition (e.g., cyclooxygenase) and anticancer activity via protein binding .

Synthetic Routes :

  • The target compound likely involves sulfonylation of 2,3-dihydroindole using 4-nitrobenzenesulfonyl chloride, followed by introduction of the ethanamine group via reductive amination (analogous to methods in and ) .
  • Simpler tryptamines (e.g., 5-methoxytryptamine) are synthesized via condensation of indole aldehydes with amines, lacking the sulfonylation step .

Functional Group Impact

Table 2: Functional Group Contributions to Bioactivity

Functional Group Role in Target Compound Example in Analogues
4-Nitrobenzenesulfonyl Enhances binding to sulfonamide targets; increases stability NSC81213 ()
2,3-Dihydroindole Reduces aromaticity; modulates receptor selectivity 2-(4-Methyl-1H-indol-3-yl)ethanamine
Ethanamine side chain Facilitates interactions with amine receptors (e.g., 5-HT) 5-Methoxytryptamine

Analysis:

  • The nitro group may confer cytotoxicity at high concentrations, as seen in nitroaromatic antiparasitics like metronidazole, though this requires empirical validation .

Pharmacological Potential

  • Neuroactive Potential: The ethanamine side chain aligns with tryptamine-based psychotropics (e.g., DMT, 5-MeO-DMT), suggesting possible serotonergic activity. However, the sulfonyl group may limit blood-brain barrier penetration compared to simpler tryptamines .
  • Antimicrobial Applications : Analogous nitro-sulfonamide hybrids () exhibit dual inhibition of bacterial enzymes (e.g., dihydrofolate reductase), positioning the target compound as a candidate for antibiotic development .

Biological Activity

The compound 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine (C16H17N3O4S) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17N3O4S\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This mechanism is crucial for its potential antibacterial properties.
  • Modulation of Neurotransmitter Release : Studies have shown that related compounds can affect neurotransmitter release in the central nervous system. For instance, an indole derivative was found to inhibit glutamate release by suppressing calcium channels involved in neurotransmitter exocytosis .
  • Anticancer Properties : The indole moiety is often associated with anticancer activity. Compounds featuring this structure have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and signaling pathways.

Biological Activity Data

Activity Description Reference
AntibacterialInhibits bacterial growth by targeting folate synthesis
NeuroprotectiveReduces glutamate release, potentially protecting neurons
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antibacterial Activity

A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis.

Case Study 2: Neuroprotective Effects

In vitro studies on rat cerebrocortical nerve terminals revealed that an indole derivative similar to our compound inhibited glutamate release by blocking P/Q-type calcium channels. This suggests a potential therapeutic application in neurodegenerative diseases where excitotoxicity is a concern .

Case Study 3: Anticancer Mechanisms

Research involving various indole derivatives has shown promising results in inhibiting tumor growth in xenograft models. These compounds were found to activate apoptotic pathways and downregulate anti-apoptotic proteins like Bcl-2 .

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